1,3-Dibromo-1,1,3-trifluoropropane

Fire Suppression Halon Replacement Cup Burner Method

1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-60-6), also known as HCFC-243daB2, is a halogenated propane featuring a unique asymmetric substitution pattern with bromine atoms at the C1 and C3 positions and fluorine atoms distributed across the C1 and C3 carbons, resulting in the SMILES structure FC(Br)CC(F)(F)Br. Its molecular formula is C3H3Br2F3 with a molecular weight of 255.86 g/mol.

Molecular Formula C3H3Br2F3
Molecular Weight 255.86 g/mol
CAS No. 460-60-6
Cat. No. B1500268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-1,1,3-trifluoropropane
CAS460-60-6
Molecular FormulaC3H3Br2F3
Molecular Weight255.86 g/mol
Structural Identifiers
SMILESC(C(F)Br)C(F)(F)Br
InChIInChI=1S/C3H3Br2F3/c4-2(6)1-3(5,7)8/h2H,1H2
InChIKeyKUGXARLZCNNOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-60-6): Core Properties & Procurement Baseline


1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-60-6), also known as HCFC-243daB2, is a halogenated propane featuring a unique asymmetric substitution pattern with bromine atoms at the C1 and C3 positions and fluorine atoms distributed across the C1 and C3 carbons, resulting in the SMILES structure FC(Br)CC(F)(F)Br [1]. Its molecular formula is C3H3Br2F3 with a molecular weight of 255.86 g/mol . This compound is a high-density liquid with a density of 2.111 g/cm³ and a boiling point of 118.3 °C at 760 mmHg . It is primarily utilized as a synthetic intermediate in organic chemistry and polymer science, and has been investigated for its potential as a fire suppression agent, though its use is not widespread [2]. The compound is typically available at a minimum purity of 95% and is intended for research purposes only .

Procurement Risk: Why In-Class Analogs Cannot Simply Replace 1,3-Dibromo-1,1,3-trifluoropropane


Substituting 1,3-dibromo-1,1,3-trifluoropropane with other halogenated propanes or bromofluoroalkanes poses significant technical risks due to its precise asymmetric 1,3-dihalogen substitution pattern, which governs its reactivity and the structural outcomes of its use as a building block [1]. Unlike symmetric analogs like 1,3-dibromo-1,1,3,3-tetrafluoropropane or non-fluorinated 1,3-dibromopropane, the specific placement of Br and F atoms at the 1 and 3 positions creates a unique electrophilic profile, enabling selective stepwise reactions [2]. Furthermore, its specific ratio of bromine to fluorine content (2 Br : 3 F) directly influences its fire suppression efficiency and environmental fate, a balance that is not maintained by alternatives with different halogen compositions, such as CF3Br (Halon 1301) or 2-bromo-3,3,3-trifluoropropene (BTP) [3]. Therefore, a change in isomer or halogen count cannot be assumed to yield equivalent performance or synthetic outcomes without extensive re-validation.

Quantitative Differentiation of 1,3-Dibromo-1,1,3-trifluoropropane vs. Key Analogs


Fire Suppression Efficiency: Lower Cup Burner Extinguishing Concentration vs. Halon 1301

1,3-Dibromo-1,1,3-trifluoropropane demonstrates a lower extinguishing concentration compared to the benchmark fire suppressant Halon 1301 (CF3Br) in a computational screening study using the cup burner method for n-heptane flames, suggesting a higher volumetric efficiency [1].

Fire Suppression Halon Replacement Cup Burner Method

Synthetic Utility: Reactivity with Base for Selective Dehydrohalogenation

The compound can undergo selective dehydrobromination at the C3 position when treated with a base like KOH, yielding 1-bromo-3,3,3-trifluoropropene, a valuable synthon. This contrasts with its structural isomer, 1,2-dibromo-3,3,3-trifluoropropane, which under identical conditions yields 2-bromo-3,3,3-trifluoropropene [1].

Organic Synthesis Fluorinated Building Blocks Elimination Reactions

Physicochemical Profile: Boiling Point & Density Differential vs. Common Fluorinated Solvents

1,3-Dibromo-1,1,3-trifluoropropane exhibits a significantly higher density (2.111 g/cm³) than common fluorinated solvents like perfluorohexane (1.69 g/cm³) and a higher boiling point (118.3 °C) than related bromofluorocarbons like 3-bromo-1,1,1-trifluoropropane (63.5 °C) [1].

Physical Properties Solvent Selection Process Chemistry

Environmental Fate: Ozone Depletion Potential (ODP) vs. Fully Halogenated Analogs

The presence of hydrogen atoms in 1,3-dibromo-1,1,3-trifluoropropane confers a reduced atmospheric lifetime compared to fully halogenated chlorofluorocarbons (CFCs) and bromofluorocarbons (Halons), leading to a lower Ozone Depletion Potential (ODP) [1]. While the ODP of Halon 1301 (CF3Br) is 10-16, the ODP of hydrogen-containing bromofluoroalkanes like this compound is projected to be significantly lower (<0.1), although a precise measured value is not widely available [2].

Environmental Impact ODP Green Chemistry Halon Replacement

High-Value Application Scenarios for 1,3-Dibromo-1,1,3-trifluoropropane Procurement


Synthesis of 1-Bromo-3,3,3-trifluoropropene via Selective Dehydrobromination

This compound serves as a direct precursor for the synthesis of 1-bromo-3,3,3-trifluoropropene, a valuable fluorinated building block for pharmaceuticals and agrochemicals. The selective dehydrobromination at the C3 position is enabled by the compound's unique 1,3-dibromo-1,1,3-trifluoro substitution pattern, yielding a product that is distinct from that obtained from its 1,2-dibromo isomer [1]. This application leverages the compound's specific reactivity profile for targeted synthesis, making it irreplaceable for researchers requiring this particular regioisomer.

High-Density Solvent for Precision Cleaning of Polymer Substrates

Its exceptionally high density (2.111 g/cm³) makes 1,3-dibromo-1,1,3-trifluoropropane a strong candidate for specialized cleaning applications, particularly where immersion and separation are critical. For instance, it has been cited as a component in cleaning solvent compositions for delicate polymer films, where its density and low surface tension aid in the removal of contaminants without damaging the substrate [2]. This differentiates it from lower-density fluorinated solvents like 3-bromo-1,1,1-trifluoropropane (1.625 g/cm³).

Alternative Fire Suppressant in Weight-Sensitive Systems

Based on computational models showing a lower volumetric extinguishing concentration compared to Halon 1301, this compound is of interest as a potential next-generation fire suppression agent [3]. Its higher efficiency could allow for smaller, lighter storage systems, a critical advantage in aerospace, naval, and specialized vehicle applications where every kilogram matters. The presence of hydrogen atoms also suggests a more favorable environmental profile than fully halogenated alternatives [4].

Co-monomer for Specialty Fluoropolymer Synthesis

The two terminal bromine atoms in 1,3-dibromo-1,1,3-trifluoropropane provide reactive sites for copolymerization, enabling its use as a co-monomer in the synthesis of specialized fluoropolymers. The alternating copolymerization of dibromo compounds with diene monomers has been explored to create polymers with unique surface and bulk properties [5]. The specific C3 spacing between the bromine atoms offers a distinct macromolecular architecture compared to using other dihalide monomers.

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